Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate CAS 70080-54-5
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate CAS 70080-54-5
An In-Depth Technical Guide to Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate (CAS 70080-54-5)
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate, a versatile α-keto ester intermediate crucial for synthetic chemistry and drug discovery. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, analysis, and applications, grounded in established scientific principles.
Introduction and Strategic Importance
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate, also known as ethyl 4-hydroxybenzoylformate, is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1][2] Its structure incorporates three key reactive sites: a phenolic hydroxyl group, an α-keto group, and an ethyl ester. This unique combination allows for a wide array of subsequent chemical modifications, making it a valuable building block for constructing more complex molecular architectures.
Its primary value lies in its role as a scaffold for generating libraries of compounds for high-throughput screening and as a key intermediate in the targeted synthesis of pharmacologically active agents. Derivatives of phenyl-oxoacetates are precursors to compounds with potential antibacterial, anticancer, and other therapeutic properties.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in synthesis and for its unambiguous identification.
Core Properties
The key physicochemical properties of Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate are summarized below. These values are critical for reaction planning, purification, and storage.
| Property | Value | Source |
| CAS Number | 70080-54-5 | [2][4][5] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.18 g/mol | [1][2] |
| IUPAC Name | ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | [1] |
| Synonyms | (4-Hydroxyphenyl)-oxo-acetic acid ethyl ester, ethyl 4-hydroxybenzoylformate | [1][2][6] |
| Appearance | Typically a solid or semi-solid | [7] |
| Storage | Sealed in a dry, room-temperature environment is recommended | [7] |
Spectroscopic Signature
Analytical characterization is essential for confirming the identity and purity of the synthesized compound. The expected spectroscopic data are crucial benchmarks for this validation.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the para-substituted aromatic protons (two doublets, AA'BB' system), the ethyl group (a quartet and a triplet), and a singlet for the phenolic hydroxyl proton (exchangeable with D₂O). |
| ¹³C NMR | Resonances for the carbonyl carbons (ketone and ester), aromatic carbons (including the C-O substituted carbon), and the ethyl group carbons. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C=O stretching of the ketone (~1680 cm⁻¹), C=O stretching of the ester (~1730 cm⁻¹), and C-O stretching. |
| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight (194.18). High-resolution mass spectrometry (HRMS) should confirm the exact mass of 194.0579.[1] |
Note: Actual spectral values should be determined empirically on the synthesized material and compared against reference data or computational predictions.[8][9]
Synthesis Pathway: The Friedel-Crafts Acylation
The most direct and common route to Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate is the Friedel-Crafts acylation of phenol.[10][11] This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring.
Mechanistic Considerations and Experimental Causality
The Friedel-Crafts acylation of phenols presents a unique challenge. Phenols are bidentate nucleophiles, meaning they can react at two positions: C-acylation on the aromatic ring to form the desired hydroxyarylketone, or O-acylation on the phenolic oxygen to form a phenyl ester.[12]
Expertise Insight: The choice of catalyst and reaction conditions is paramount to directing the reaction towards the desired C-acylation product.
-
Catalyst Choice: A strong Lewis acid, typically aluminum trichloride (AlCl₃), is required to generate the highly electrophilic acylium ion from the acylating agent, ethyl oxalyl chloride.[10][11]
-
Stoichiometry: Unlike truly catalytic Friedel-Crafts alkylations, acylation reactions often require stoichiometric or even excess amounts of the Lewis acid. This is because the lone pair of electrons on the oxygen of the phenol coordinates strongly with AlCl₃.[12] Furthermore, the product ketone is a moderate Lewis base and forms a stable complex with the catalyst, effectively sequestering it.[10] An excess of catalyst ensures enough is available to drive the reaction.
-
Reaction Control: Higher catalyst concentrations and appropriate temperatures favor the thermodynamically more stable C-acylated product over the kinetically favored O-acylated product. The O-acylated ester can also undergo a Fries rearrangement under these conditions to yield the C-acylated ketone.[12]
Caption: Friedel-Crafts acylation pathway for synthesis.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system. Adherence to these steps, with careful monitoring, should yield the desired product.
Safety Precaution: This reaction must be performed in a well-ventilated fume hood. AlCl₃ is highly reactive with moisture, and ethyl oxalyl chloride is corrosive and lachrymatory.[13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[14][15]
-
Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂ or Drierite) to protect the reaction from atmospheric moisture.
-
Solvent and Catalyst: Charge the flask with a suitable inert solvent (e.g., dichloromethane or nitrobenzene) and cool it to 0-5°C in an ice bath. Carefully and portion-wise, add anhydrous aluminum trichloride (AlCl₃) with stirring.
-
Reactant Addition: Dissolve phenol in a minimal amount of the same inert solvent and add it to the dropping funnel. Add the phenol solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10°C.
-
Acylating Agent Addition: Once the phenol addition is complete, add ethyl oxalyl chloride to the dropping funnel. Add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains controlled.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic extracts sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Analytical Validation Workflow
The crude product from the synthesis will contain unreacted starting materials, byproducts, and residual solvent. A robust purification and validation workflow is essential to obtain the compound at the high purity required for research and development.
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